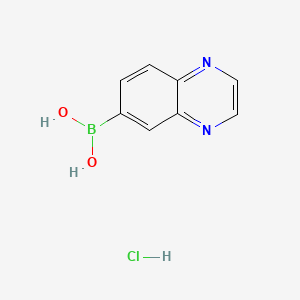

Quinoxalin-6-ylboronic acid hydrochloride

描述

Significance of Quinoxaline (B1680401) Core Structures in Organic Synthesis and Medicinal Chemistry

The quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is recognized as a "privileged structure" in medicinal chemistry. libretexts.orgmdpi.com This designation is due to its recurring presence in a wide array of biologically active compounds. libretexts.orgmdpi.com Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties. mdpi.comencyclopedia.pubnih.gov The structural rigidity and the presence of nitrogen atoms in the quinoxaline ring system allow for specific interactions with biological targets, such as enzymes and receptors. mdpi.com

In organic synthesis, the quinoxaline ring system serves as a versatile scaffold that can be functionalized in various ways to create a diverse library of compounds for drug discovery and materials science. nih.govsapub.orgchim.it The development of efficient synthetic methods to produce substituted quinoxalines is an active area of research. encyclopedia.pubnih.govsapub.orgchim.it

Several quinoxaline-containing drugs have reached the market, highlighting the therapeutic importance of this heterocyclic system. nih.gov Examples include drugs for treating hepatitis C and certain types of cancer. nih.gov

Fundamentals of Organoboronic Acids as Versatile Synthetic Intermediates

Organoboronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are exceptionally useful intermediates in modern organic synthesis. libretexts.org Their stability, generally low toxicity, and ease of handling make them a preferred class of reagents for constructing carbon-carbon and carbon-heteroatom bonds. libretexts.org

The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orgyoutube.comresearchgate.net This reaction enables the formation of a new single bond by coupling an organoboronic acid with an organic halide or triflate. libretexts.orgyoutube.comresearchgate.net The Suzuki-Miyaura coupling is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its high tolerance for various functional groups and its stereospecificity. youtube.comresearchgate.net

The reactivity of boronic acids can be influenced by their electronic and steric properties. They are typically stable solids that can be purified by crystallization. In some cases, they are converted to boronate esters, such as pinacol (B44631) esters, to enhance their stability or modify their reactivity in specific applications. sigmaaldrich.comsigmaaldrich.com

Historical Context and Evolution of Research on Quinoxalin-6-ylboronic Acid Hydrochloride

The development of this compound is a result of the convergence of research in quinoxaline chemistry and the utility of organoboron compounds. The first synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg, which involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This fundamental reaction remains a cornerstone for the synthesis of many quinoxaline-based molecules. nih.govsapub.orgchim.it

The field of organoboronic acids has a similarly rich history, with their synthetic potential being significantly realized with the advent of palladium-catalyzed cross-coupling reactions in the late 20th century. The Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the Nobel Prize in Chemistry in 2010, has revolutionized the way chemists construct complex molecules. youtube.comresearchgate.net

Chemical Compound Information

| Compound Name |

| This compound |

| Quinoxaline |

| Boronic acid |

| o-phenylenediamine |

| 1,2-dicarbonyl compound |

| Quinoxaline-6-boronic acid pinacol ester |

| PI3Kδ inhibitors |

Research Findings on Quinoxalin-6-ylboronic Acid Derivatives

Below are interactive data tables summarizing key information on quinoxaline-6-ylboronic acid and its derivatives.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1167418-13-4 | sigmaaldrich.com |

| Assay | 97% | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Refractive Index | n20/D 1.560 | sigmaaldrich.com |

| Density | 1.123 g/mL at 25 °C | sigmaaldrich.com |

| Application | Details | Source |

|---|---|---|

| Suzuki Coupling Reactant | Used to prepare quinoxaline-based PI3Kδ inhibitors. | sigmaaldrich.comsigmaaldrich.com |

| Substrate in Radiocyanation | Employed in Cu(II) catalyzed [¹¹C]-radiocyanation of arylboronic acids. | sigmaaldrich.comsigmaaldrich.com |

| Fluorination Substrate | Used to prepare 6-quinoxaline boronic acid for silver-mediated fluorination. | sigmaaldrich.comsigmaaldrich.com |

属性

IUPAC Name |

quinoxalin-6-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BN2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12-13H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUKKXQGTXCLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NC=CN=C2C=C1)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662802 | |

| Record name | Quinoxalin-6-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852362-25-5 | |

| Record name | Quinoxalin-6-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Quinoxalin 6 Ylboronic Acid Hydrochloride

Established Synthetic Routes to Quinoxalin-6-ylboronic Acid Hydrochloride

The preparation of this compound typically involves the introduction of a boronic acid group onto a pre-formed quinoxaline (B1680401) scaffold. The two primary strategies for this transformation are the palladium-catalyzed Miyaura borylation of a haloquinoxaline and the iridium-catalyzed direct C-H borylation of the quinoxaline ring.

Strategies for Boron Installation on the Quinoxaline Scaffold

Miyaura Borylation: This widely used cross-coupling reaction involves the reaction of a halide with a diboron reagent in the presence of a palladium catalyst and a base. For the synthesis of Quinoxalin-6-ylboronic acid, the most common precursor is 6-bromoquinoxaline. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a boronate species and reductive elimination to yield the arylboronic acid ester and regenerate the catalyst. The pinacol (B44631) ester of the boronic acid is often formed, which can then be hydrolyzed to the free boronic acid and subsequently converted to the hydrochloride salt.

Iridium-Catalyzed C-H Borylation: An alternative and more atom-economical approach is the direct borylation of a C-H bond of the quinoxaline ring. This method is typically catalyzed by an iridium complex. The regioselectivity of this reaction is a key consideration. For quinoxaline, C-H borylation often occurs at positions distal to the nitrogen atoms due to steric and electronic effects nih.gov. The regioselectivity can be influenced by the choice of ligand on the iridium catalyst researchgate.netnih.gov. For instance, using a silica-supported phosphane-iridium system has been shown to favor borylation at the C8 position of quinolines, a related heterocyclic system researchgate.net. While specific examples for the exclusive synthesis of the 6-borylated quinoxaline are less common, this strategy holds promise for direct access to the desired isomer.

Precursor Design and Reaction Optimization

The successful synthesis of this compound is highly dependent on the design of the precursor and the optimization of reaction conditions.

Precursor Synthesis for Miyaura Borylation: The key precursor for the Miyaura borylation is a 6-haloquinoxaline, most commonly 6-bromoquinoxaline. This can be synthesized from 4-bromo-1,2-diaminobenzene through condensation with glyoxal or another suitable 1,2-dicarbonyl compound researchgate.netsapub.org. The reaction conditions for the borylation step are critical for achieving high yields. Important parameters to optimize include the choice of palladium catalyst (e.g., Pd(dppf)Cl2), the diboron reagent (e.g., bis(pinacolato)diboron), the base (e.g., potassium acetate), and the solvent (e.g., dioxane or DMF).

| Precursor | Borylation Reagent | Catalyst | Base | Solvent | Product | Yield (%) |

| 6-Bromoquinoxaline | Bis(pinacolato)diboron | Pd(dppf)Cl2 | KOAc | Dioxane | Quinoxaline-6-boronic acid pinacol ester | Not specified |

Precursor Design for Iridium-Catalyzed C-H Borylation: For direct C-H borylation, the precursor is quinoxaline itself or a substituted derivative. The design of the precursor can influence the regioselectivity of the borylation. The electronic nature and steric bulk of substituents on the quinoxaline ring can direct the iridium catalyst to a specific C-H bond. Optimization of the iridium catalyst system, including the choice of ligand and reaction temperature, is crucial for controlling the regiochemical outcome and achieving a high yield of the desired 6-borylated product researchgate.net.

| Precursor | Borylation Reagent | Catalyst System | Product | Regioselectivity |

| Quinoxaline | Bis(pinacolato)diboron | [Ir(cod)(OMe)]2 / Ligand | Quinoxaline-boronic acid esters | Dependent on ligand |

Derivatization and Functionalization Strategies Employing this compound

This compound is a versatile intermediate for the synthesis of a wide range of functionalized quinoxaline derivatives. The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Development of this compound Analogues

The Suzuki-Miyaura coupling reaction allows for the formation of a carbon-carbon bond between the quinoxaline-6-yl moiety and various aryl, heteroaryl, or vinyl halides or triflates chemrxiv.orgresearchgate.netresearchgate.net. This reaction is a powerful tool for the synthesis of diverse libraries of quinoxaline analogues with potential biological activity nih.govmdpi.com. The reaction conditions are generally mild and tolerate a wide range of functional groups on the coupling partner.

| Quinoxaline Boronic Acid Derivative | Coupling Partner | Catalyst System | Product |

| Quinoxalin-6-ylboronic acid | Aryl Halide (e.g., 4-iodotoluene) | Pd(PPh3)4 / Na2CO3 | 6-(4-methylphenyl)quinoxaline |

| Quinoxalin-6-ylboronic acid | Heteroaryl Halide (e.g., 2-bromopyridine) | Pd(dppf)Cl2 / K2CO3 | 6-(pyridin-2-yl)quinoxaline |

The following table presents examples of substituted biaryl compounds synthesized via Suzuki-Miyaura coupling, showcasing the versatility of this methodology.

| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | 4-Methoxyphenylbenzene | 95 |

| 2 | 2-Bromonaphthalene | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)naphthalene | 88 |

| 3 | 1-Chloro-4-nitrobenzene | 3-Methoxyphenylboronic acid | 1-Methoxy-3-(4-nitrophenyl)benzene | 75 |

Applications of Quinoxalin 6 Ylboronic Acid Hydrochloride in Catalysis and Complex Molecule Synthesis

Role as a Key Building Block in Transition Metal-Catalyzed Cross-Coupling Reactions

The utility of quinoxalin-6-ylboronic acid hydrochloride is most prominently displayed in transition metal-catalyzed reactions. As an organoboron compound, it is a key participant in reactions that form the bedrock of modern synthetic chemistry, most notably the palladium-catalyzed Suzuki-Miyaura coupling. nobelprize.org These reactions are prized for their reliability, mild conditions, and tolerance of a wide array of functional groups, making them ideal for the late-stage functionalization of intricate molecules.

Comprehensive Analysis of Suzuki-Miyaura Coupling Protocols with this compound

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate. youtube.com this compound is an effective coupling partner in these transformations, allowing for the direct introduction of the quinoxaline (B1680401) moiety onto various aromatic and heteroaromatic rings.

The Suzuki-Miyaura coupling involving quinoxalin-6-ylboronic acid or its derivatives demonstrates broad substrate scope, successfully reacting with a variety of aryl and heteroaryl halides. researchgate.net The efficiency of these reactions is often high, providing good to excellent yields of the desired biaryl products. The reaction is compatible with diverse functional groups on the coupling partner, including both electron-donating and electron-withdrawing substituents. researchgate.net While specific data for the hydrochloride salt is embedded in wider studies, the general reactivity for heteroaryl boronic acids is well-documented. For instance, the coupling of heteroaryl boronic acids with various aryl bromides can proceed efficiently under optimized conditions. researchgate.net

Below is a representative table illustrating the typical scope and yields for Suzuki-Miyaura reactions involving heteroaryl boronic acids like quinoxalin-6-ylboronic acid with various aryl halides.

| Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~95% | nih.gov |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Dioxane | ~90% | organic-chemistry.org |

| 2-Bromopyridine | PdCl₂(dppf) | Na₂CO₃ | DME | ~85% | nih.gov |

| 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | K₃PO₄ | t-BuOH/H₂O | ~78% | organic-chemistry.org |

| 6-Chloro-9-benzylpurine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | ~88% | researchgate.net |

Note: Yields are representative for similar heteroaryl boronic acid couplings and may vary for this compound specifically.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process that generally involves three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate. The reactivity of the halide typically follows the order I > Br > OTf > Cl. youtube.com

Transmetalation : This is the key step where the organic group from the organoboron compound (in this case, the quinoxalinyl group) is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species [-B(OH)₃]⁻. This boronate then reacts with the Pd(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex. organic-chemistry.org

Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond (R¹-R²) of the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The presence of water and a base like potassium carbonate or potassium phosphate (B84403) is crucial for the transmetalation step to proceed efficiently.

The success of the Suzuki-Miyaura coupling, especially with challenging substrates like heteroaryl chlorides or sterically hindered partners, heavily relies on the choice of the palladium catalyst and the associated ligands. nih.gov For coupling heteroaryl boronic acids, catalyst systems composed of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine (B1218219) ligand are often employed.

| Palladium Precursor | Ligand | Key Advantages | Reference |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | High activity for aryl chlorides, room temperature reactions possible. | nih.gov |

| Pd₂(dba)₃ | P(t-Bu)₃ | Effective for a broad range of aryl/vinyl halides, including chlorides. | organic-chemistry.org |

| Pd(PPh₃)₄ | Triphenylphosphine | Classical, widely used system, effective for aryl bromides and iodides. | researchgate.net |

| PdCl₂(dppf) | dppf | Good for a variety of cross-couplings, including heteroaromatic substrates. | caltech.edu |

Other Palladium-Catalyzed Transformations Involving this compound

Beyond the Suzuki-Miyaura reaction, boronic acids are versatile reagents in other palladium-catalyzed transformations. While less common for this specific substrate, related reactions include the palladium-catalyzed conjugate addition to α,β-unsaturated carbonyl compounds. nih.gov In such reactions, the aryl group from the boronic acid adds to the β-position of an enone, forming a new carbon-carbon bond. Another potential transformation is the palladium-catalyzed sulfinylation, where organoboron compounds react with sulfinate esters to form sulfoxides, demonstrating the versatility of the C-B bond in forming C-S bonds. organic-chemistry.org While specific examples using this compound in these particular reactions are not extensively documented, its chemical nature makes it a plausible substrate for these methodologies under appropriate conditions.

Alternative Metal-Catalyzed Coupling Reactions (e.g., Chan-Lam Coupling)

This compound is also a valuable substrate in copper-catalyzed cross-coupling reactions, most notably the Chan-Lam coupling. alfa-chemistry.com This reaction is a powerful method for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. nih.gov Unlike the Suzuki reaction, which forms C-C bonds, the Chan-Lam coupling oxidatively couples an arylboronic acid with an amine, alcohol, or thiol. rsc.org

The reaction is typically carried out using a copper(II) salt, such as Cu(OAc)₂, often in the presence of a base and an oxidant, which can be atmospheric oxygen. alfa-chemistry.com This makes the Chan-Lam coupling an attractive and often more economical alternative to palladium-catalyzed C-N/C-O couplings like the Buchwald-Hartwig amination. The ability to conduct these reactions at room temperature and in the open air adds to their practical advantages. nih.gov The use of quinoxalin-6-ylboronic acid in this context allows for the direct synthesis of N-aryl, O-aryl, and S-aryl quinoxalines, which are important scaffolds in medicinal chemistry and materials science. rsc.org

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a new product that incorporates the majority of the atoms from the starting materials. nih.govnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate complex molecular scaffolds from simple precursors. nih.govnih.gov Boronic acids, including heterocyclic variants like this compound, are valuable building blocks in several powerful MCRs. nih.govbeilstein-journals.org

Petasis Boron-Mannich Type Reactions Incorporating this compound

The Petasis Boron-Mannich (PBM) reaction is a prominent multicomponent reaction that synthesizes substituted amines from the condensation of an amine, a carbonyl compound, and an organoboronic acid. nih.govorganic-chemistry.org It is a versatile tool for creating carbon-carbon and carbon-nitrogen bonds in one pot, offering a broad substrate scope and tolerance for various functional groups. nih.govwikipedia.org The reaction is particularly valuable for synthesizing α-amino acids and their derivatives. organic-chemistry.org

In the context of the Petasis reaction, this compound would serve as the organoboronic acid component. The quinoxaline moiety acts as the nucleophilic partner that is transferred to an in situ-formed iminium ion, which is generated from the condensation of the amine and carbonyl components. organic-chemistry.org The use of a heteroaromatic boronic acid like the quinoxalin-6-yl derivative allows for the direct incorporation of the quinoxaline scaffold into the final amine product. This is a highly desirable transformation, as the quinoxaline core is a key feature in many biologically active compounds. researchgate.net

The general mechanism involves equilibria between the starting materials, but the final irreversible transfer of the organic group (the quinoxalin-6-yl moiety) from the boron atom to the iminium carbon drives the reaction to completion. organic-chemistry.org A significant advantage of the PBM reaction is its ability to proceed under mild conditions and, in many cases, without a catalyst. nih.govuevora.pt When α-hydroxy aldehydes are used, the reaction can proceed with high diastereoselectivity. wikipedia.org

Table 1: Components of the Petasis Boron-Mannich Reaction

| Component | Role | Example for Synthesizing a Quinoxaline-Containing Amine |

|---|---|---|

| Amine | Forms the iminium ion; becomes the nitrogen backbone of the product. | Secondary amines (e.g., morpholine), primary amines, or anilines. organic-chemistry.org |

| Carbonyl | Forms the iminium ion; provides the carbon backbone adjacent to the nitrogen. | Aldehydes (e.g., glyoxylic acid for α-amino acid synthesis) or ketones. organic-chemistry.org |

| Organoboronic Acid | Source of the nucleophilic group that adds to the iminium ion. | this compound |

Synergistic Approaches with other Named Reactions

The utility of this compound extends beyond its direct use in a single MCR. It can be envisioned as a key building block in tandem or sequential reaction strategies that combine MCRs with other named reactions to rapidly construct highly complex molecular architectures. This approach leverages the efficiency of MCRs to create an intermediate which then undergoes a subsequent transformation, often in the same pot.

For example, a product formed from a Petasis reaction using quinoxalin-6-ylboronic acid could be designed to undergo a subsequent intramolecular cyclization, such as a Pictet-Spengler or a Friedel-Crafts type reaction, to build fused polycyclic systems. The strategic placement of functional groups on the amine or carbonyl starting materials would facilitate this secondary transformation.

Research has demonstrated the power of such one-pot multicomponent condensations using related quinoxaline building blocks. For instance, quinoxaline-6-amine has been used in a three-component reaction with an aryl aldehyde and tetronic acid to synthesize complex dihydrofuro[3′,4′:5,6]pyrido[3,2-f]quinoxalin-10(7H)-one derivatives under simple reflux conditions. nih.gov This highlights the potential for the quinoxaline core to serve as a foundation for building fused tetracyclic heterocycles through multicomponent strategies without the need for metal catalysts. nih.gov Similarly, this compound could be employed in sequences like a Petasis reaction followed by an intramolecular cyclization to achieve similar levels of molecular complexity.

Emerging Roles in Metal-Free and Organocatalytic Systems

While boronic acids are well-known as reagents in metal-catalyzed reactions like the Suzuki-Miyaura coupling, they are gaining recognition for their ability to function as organocatalysts themselves. rsc.org This dual reactivity is particularly relevant for the synthesis of quinoxaline-containing molecules, where avoiding transition metals is often desirable to reduce cost, toxicity, and purification challenges. researchgate.net

This compound in Boronic Acid Catalysis

Boronic acid catalysis (BAC) leverages the Lewis acidic nature of the boron atom to activate substrates. rsc.orgnih.gov Unlike their role as stoichiometric reagents where the organic group is transferred, in BAC, the boronic acid is used in catalytic amounts to facilitate a reaction and is regenerated at the end of the cycle. rsc.org This approach is a cornerstone of metal-free chemistry and offers mild, selective, and atom-economical transformations. rsc.orgnih.gov

This compound is a candidate for such catalytic applications. The electron-withdrawing nature of the nitrogen-containing quinoxaline ring can modulate the Lewis acidity of the attached boronic acid group, potentially enhancing its catalytic activity compared to simple phenylboronic acids. Boronic acid catalysts are effective in promoting reactions such as direct amidations of carboxylic acids and Friedel-Crafts-type reactions. rsc.orgrsc.org The development of metal-free synthetic routes is a significant goal in modern organic chemistry, and employing a molecule like this compound as an organocatalyst aligns with the principles of green and sustainable chemistry. researchgate.net

Hydroxy Group Activation and Related Transformations

A primary application of boronic acid catalysis is the activation of hydroxy groups in molecules like alcohols, diols, and carboxylic acids. rsc.orgresearchgate.net The activation strategy circumvents the need for wasteful stoichiometric conversions of alcohols to halides or sulfonates. rsc.org The mechanism involves the reversible formation of a covalent bond between the boronic acid catalyst and the substrate's hydroxy group. rsc.orgresearchgate.net

This interaction can lead to two distinct modes of activation:

Electrophilic Activation : The formation of a boronate ester with a carboxylic acid or an alcohol can render the substrate more electrophilic, activating it for nucleophilic attack. This is the principle behind boronic acid-catalyzed amidations and esterifications. rsc.org

Nucleophilic Activation : When a boronic acid reacts with a diol, it can form a tetrahedral boronate species, which increases the nucleophilicity of the remaining hydroxyl groups, allowing for selective functionalization. rsc.orgresearchgate.net

This compound could potentially serve as a catalyst for these transformations. Its ability to form reversible covalent intermediates with hydroxy-containing compounds would enable the direct functionalization of alcohols and their derivatives under mild, metal-free conditions. nih.gov This catalytic utility is crucial for the late-stage functionalization of complex molecules in medicinal chemistry. researchgate.net

Table 2: Boronic Acid-Catalyzed Activation of Hydroxy Groups

| Activation Mode | Substrate Type | Transformation |

|---|---|---|

| Electrophilic Activation | Carboxylic Acids | Direct amidation, esterification. rsc.org |

| Electrophilic Activation | Alcohols | Friedel–Crafts-type reactions, deoxygenation. rsc.orgnih.gov |

| Nucleophilic Activation | Diols & Saccharides | Selective acylation, alkylation, phosphorylation. rsc.orgresearchgate.net |

Research on Biological Applications and Medicinal Chemistry Relevance of Quinoxalin 6 Ylboronic Acid Hydrochloride Derivatives

Quinoxaline-Based Compounds in Drug Discovery and Development

The quinoxaline (B1680401) ring system, composed of a fused benzene (B151609) and pyrazine (B50134) ring, is a privileged structure in drug discovery. nih.govnih.gov Its versatile chemical nature allows for extensive functionalization, leading to a vast library of derivatives with a wide spectrum of biological activities. researchgate.net Quinoxaline derivatives have demonstrated potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents, among other therapeutic applications. nih.govcore.ac.uknih.gov This broad utility has cemented the quinoxaline scaffold as a critical component in the development of novel therapeutic agents. nih.govnih.gov

The design of bioactive molecules often involves the strategic combination of known pharmacophores to enhance activity or target specificity. Quinoxalin-6-ylboronic acid serves as a key building block in this context, providing a versatile handle for creating more complex molecules, primarily through cross-coupling reactions like the Suzuki-Miyaura coupling. lookchem.comsigmaaldrich.com

The general synthetic strategy for many quinoxaline derivatives involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov For producing substituted quinoxalines, modifications can be made to either the diamine or the dicarbonyl starting material. For instance, to synthesize 6-substituted quinoxalines, a 4-substituted o-phenylenediamine is typically used. The boronic acid moiety is often introduced via its pinacol (B44631) ester derivative, Quinoxaline-6-boronic acid pinacol ester, which is more stable and easier to handle. sigmaaldrich.com This intermediate can be used in palladium-catalyzed Suzuki coupling reactions to link the quinoxaline core to various aryl or heteroaryl groups, a common strategy in creating libraries of potential drug candidates. nih.gov

Another approach involves the modification of a pre-formed quinoxaline core. For example, 2,3-dichloroquinoxaline (B139996) can be reacted with various boronic acids to create new boron-substituted quinoxaline derivatives. researchgate.net The synthesis of quinoxaline-based sulfonamides has also been achieved by reacting quinoxaline sulfonyl chloride with various amines, expanding the structural diversity of potential therapeutic agents. researchgate.net These synthetic methodologies highlight the modularity and flexibility in designing novel quinoxaline-containing compounds for biological screening.

Table 1: Selected Synthetic Methods for Quinoxaline Derivatives

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| o-Phenylenediamine | 1,2-Dicarbonyl compounds | Quinoxaline core | nih.govnih.gov |

| 2,3-Dichloroquinoxaline | Aryl boronic acids | Boron-substituted quinoxalines | researchgate.net |

| Quinoxaline-6-boronic acid pinacol ester | Aryl halides | 6-Aryl-quinoxalines (via Suzuki coupling) | sigmaaldrich.comnih.gov |

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent drug candidates. For quinoxaline derivatives, SAR studies have revealed several key insights. The substitution pattern on the quinoxaline nucleus is a primary determinant of biological activity. mdpi.comresearchgate.net

Key SAR findings for various classes of quinoxaline derivatives include:

Substitution Position: The biological activity of quinoxaline derivatives is highly dependent on the position of substituents. For instance, in a series of anticancer quinoxalines, the presence of an electron-withdrawing group like NO2 at the 7-position was found to decrease activity, whereas modifications at the 2 and 3 positions were critical. mdpi.com

Nature of Substituents: The type of functional group introduced significantly impacts efficacy. In antimicrobial quinoxalines, the incorporation of lipophilic groups, such as aromatic rings and methyl groups, can enhance activity by improving permeability through bacterial cell walls. nih.gov For certain antiviral quinoxalines targeting the influenza NS1A protein, bis-2-furyl substitutions at the 2 and 3 positions, along with an amide linker at the 6-position, were found to be important for activity. nih.gov

Hybrid Molecules: Combining the quinoxaline scaffold with other pharmacophores, such as urea (B33335) or sulfonamide moieties, has been a successful strategy. nih.gov An SAR study on quinoxaline urea analogs identified a compound that was significantly more potent in inhibiting pancreatic cancer cell growth compared to the parent compound, highlighting the importance of the urea linker and its substituents.

Boron-Substituted Derivatives: In a study of boron-substituted quinoxalines, compounds with 4-fluorophenyl, 2,4-difluorophenyl, and 4-chlorophenyl groups attached to the boron atom showed potent antimicrobial activity, indicating that the electronic properties of the substituent on the boron atom play a significant role. researchgate.net

These studies underscore that the biological profile of a quinoxaline derivative can be finely tuned by strategic modifications at various positions of the heterocyclic core and its appended functionalities. mdpi.comresearchgate.net

Exploration of Pharmacological Activities of Quinoxalin-6-ylboronic Acid Hydrochloride Derivatives

The fusion of a quinoxaline ring with a boronic acid group suggests a potential for a unique pharmacological profile. Quinoxaline derivatives are known to interact with various biological targets, including enzymes and DNA, while boronic acids are renowned for their ability to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases. nih.govnih.govacs.org

Quinoxaline derivatives are a recognized class of chemotherapeutic agents with activity against various tumors. nih.govnih.gov Their mechanisms of action are diverse and include the inhibition of protein kinases and topoisomerase II, as well as the induction of apoptosis. nih.govnih.gov Several quinoxaline-based compounds have entered clinical trials as anticancer agents. nih.gov For example, some derivatives act as selective ATP-competitive inhibitors of kinases like VEGFR, PDGFR, and EGFR, which are crucial for cancer cell proliferation and survival. nih.gov

The boronic acid moiety is also a validated pharmacophore in oncology, most notably in the form of proteasome inhibitors like bortezomib. cardiff.ac.uk Phenylboronic acid and its derivatives have also gained attention for their ability to selectively target sialic acids, which are often overexpressed on the surface of cancer cells. nih.gov

While direct studies on the anticancer potential of this compound are limited, related structures have shown promise.

Indolo[2,3-b]quinoxalines: Various derivatives of this fused heterocyclic system have demonstrated appreciable anticancer activity against multiple human tumor cell lines. researchgate.net

Quinoxaline-arylfuran Hybrids: A series of novel quinoxaline-arylfuran derivatives were found to have antiproliferative effects against cancer cell lines like HeLa, acting through apoptosis induction and inhibition of STAT3 phosphorylation. nih.gov

Quinoxaline-Urea Analogs: A specific quinoxaline urea analog was shown to inhibit pancreatic tumor growth in xenograft models by reducing the phosphorylation of IKKβ, a key component in the NF-κB signaling pathway.

The combination of a quinoxaline core, known for its kinase and topoisomerase inhibitory properties, with a boronic acid group, known for proteasome inhibition and cancer cell targeting, represents a rational design strategy for developing novel and potentially dual-acting anticancer agents. nih.govnih.gov

Table 2: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound Class | Cancer Cell Line(s) | Observed Effect/Mechanism | Reference(s) |

|---|---|---|---|

| 6H-Indolo[2,3-b]quinoxalines | Molt 4/C8, CEM, L1210 | Cytostatic activity | researchgate.net |

| Quinoxaline-arylfuran derivatives | HeLa | Apoptosis induction, STAT3 inhibition | nih.gov |

| Quinoxaline-bisarylurea | - | Anti-tumor activity | nih.gov |

Quinoxaline derivatives have a long history of investigation as antimicrobial agents, with activity reported against a broad spectrum of bacteria and fungi. nih.govcore.ac.ukrsc.org The quinoxaline 1,4-dioxide derivatives, in particular, have been noted for their potent antibacterial properties. core.ac.uk

The introduction of a boronic acid functional group can also confer antimicrobial properties. researchgate.net Boric acid itself has been used as a topical antiseptic, and more complex boronic acid derivatives are being explored as novel antibacterial agents. researchgate.net The combination of these two scaffolds has been investigated. A study involving the synthesis of new quinoxaline derivatives by reacting 2,3-dichloroquinoxaline with various boronic acids found that several of the resulting compounds exhibited potent antimicrobial activity against a panel of microorganisms, including Staphylococcus aureus and Escherichia coli. researchgate.net Specifically, derivatives containing fluorinated or chlorinated phenylboronic acid moieties were particularly active. researchgate.net

In the antiviral domain, quinoxalines have been explored as inhibitors of various viruses. nih.govnih.gov They have been identified as potential agents against influenza, herpes simplex virus (HSV), and the proteases of flaviviruses like Dengue and Zika. nih.govnih.govacs.org The planar aromatic structure of quinoxaline makes it a suitable candidate for intercalating into viral DNA or binding to enzyme active sites. nih.gov The addition of a boronic acid to peptide-based inhibitors of Zika, West Nile, and Dengue virus proteases led to a thousand-fold increase in affinity, resulting in compounds with potent antiviral activity and low cytotoxicity. acs.org This highlights the potential of using a quinoxaline-boronic acid scaffold to design novel antiviral agents.

Table 3: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound/Class | Target Organism(s) | Activity/Finding | Reference(s) |

|---|---|---|---|

| Boron-substituted quinoxalines | S. aureus, E. coli | Potent antimicrobial activity | researchgate.net |

| Schiff bases of 2-hydroxy-3-methylquinoxaline | Gram-positive & Gram-negative bacteria | High activity, related to lipophilicity | nih.gov |

| Quinoxaline 1,4-di-N-oxide derivatives | Mycobacterium tuberculosis | Inhibition rates of 99-100% | core.ac.uk |

| Peptide-boronic acids | Dengue, West Nile, Zika virus proteases | Potent inhibition of viral replication | acs.org |

| nih.govlookchem.comresearchgate.nettriazolo[4,3-a]quinoxaline derivative | Herpes Simplex Virus (HSV) | Plaque reduction | nih.gov |

The structural versatility of the quinoxaline scaffold has led to its exploration in a wide range of other therapeutic areas beyond cancer and infectious diseases. researchgate.netcore.ac.uk Similarly, boronic acid derivatives are being investigated for various applications due to their unique chemical properties. cardiff.ac.uk

Anti-inflammatory Activity: Quinoxaline derivatives have been shown to possess anti-inflammatory effects, with some compounds exhibiting activity comparable to the reference drug indomethacin. researchgate.netcore.ac.uk

Antidiabetic Potential: Certain quinoxaline-metal complexes and N-arylcarbamoyl derivatives have demonstrated hypoglycemic effects in animal models. researchgate.net The quinoxaline scaffold is also considered a bioisostere of the quinazoline (B50416) ring found in the DPP-4 inhibitor linagliptin, suggesting its potential in developing new antidiabetic agents.

Neurological Diseases: The ability of quinoxaline derivatives to interact with various receptors and enzymes in the central nervous system has prompted research into their use for neurological conditions.

Enzyme Inhibition: The boronic acid group is a key feature in inhibitors of various enzymes, including serine proteases and β-lactamases. acs.org The combination with a quinoxaline core could lead to potent and selective inhibitors for a range of enzymatic targets relevant to different diseases.

The broad biological activity profile of quinoxalines, coupled with the unique chemical reactivity of boronic acids, suggests that this compound and its derivatives are promising platforms for the discovery of new drugs across multiple therapeutic fields. cardiff.ac.ukcore.ac.uk

Boronic Acids in Drug Design and Proteasome Inhibition Context

The unique chemical properties of the boronic acid group have positioned it as a valuable pharmacophore in modern drug design, most notably in the development of potent and specific enzyme inhibitors. Its application is particularly prominent in the context of proteasome inhibition, a key strategy in cancer therapy.

General Principles of Boronic Acid-Enzyme Interactions

Boronic acids exert their inhibitory effects primarily through the formation of a reversible, yet stable, covalent bond with the catalytic residues of target enzymes. The boron atom in a boronic acid possesses an empty p-orbital, making it a strong electrophile that readily interacts with nucleophilic functional groups present in enzyme active sites.

A prime example of this interaction is seen with serine proteases, where the hydroxyl group of a serine residue attacks the boron atom. This interaction leads to the formation of a tetrahedral boronate adduct, which mimics the transition state of peptide bond hydrolysis. nih.govnih.gov This stable complex effectively blocks the enzyme's catalytic activity. Peptide boronates, which are peptide analogues with a C-terminal boronic acid, have been shown to be significantly more potent inhibitors of the proteasome compared to their corresponding peptide aldehydes. nih.gov This increased potency is attributed to the much slower dissociation rate of the boronate adduct from the active site threonine, rendering the inhibition practically irreversible over extended periods. nih.gov

The specificity of boronic acid inhibitors is largely dictated by the peptide or scaffold to which the boronic acid is attached. This portion of the molecule interacts with the various substrate-binding pockets of the enzyme, guiding the boronic acid "warhead" to the desired active site. tum.de For instance, the 20S proteasome possesses three distinct types of proteolytic activity, and the peptide component of an inhibitor determines its selectivity for the chymotrypsin-like (β5), trypsin-like (β2), or caspase-like (β1) subunits. nih.govnih.gov

Relevance to this compound Scaffold Development

The development of scaffolds based on this compound for proteasome inhibition is a logical extension of the established principles of boronic acid-based inhibitors. The core of this strategy lies in the dual functionality of the molecule: the boronic acid group as the reactive "warhead" and the quinoxaline ring system as the specificity-determining "scaffold."

The boronic acid moiety at the 6-position of the quinoxaline ring is designed to form a covalent bond with the N-terminal threonine residue in the active site of the proteasome. nih.govtum.de This interaction is expected to be the primary mechanism of inhibition, mirroring the action of successful boronic acid-containing drugs like bortezomib. nih.govnih.gov

The development of derivatives of this compound allows for the exploration of structure-activity relationships (SAR). researchgate.netnih.gov By synthesizing and evaluating a library of compounds with different functional groups on the quinoxaline core, researchers can identify modifications that enhance potency, improve selectivity, and optimize pharmacokinetic properties. This rational design approach, grounded in the fundamental principles of boronic acid-enzyme interactions, holds promise for the discovery of novel and effective proteasome inhibitors for therapeutic applications.

Applications in Materials Science and Functional Compound Development

Integration of Quinoxalin-6-ylboronic Acid Hydrochloride into Organic Materials

The primary mechanism for integrating the quinoxaline (B1680401) moiety into larger organic materials is through transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent method. organic-chemistry.orgresearchgate.net The boronic acid group (-B(OH)₂) on the quinoxaline ring is a highly effective reactive handle for this purpose. In a typical Suzuki reaction, the boronic acid (or its more stable ester derivative, such as a pinacol (B44631) ester) is coupled with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.orgsigmaaldrich.com

This synthetic strategy offers a robust and efficient pathway to form new carbon-carbon bonds, allowing for the precise insertion of the quinoxaline unit into polymer backbones or complex molecular architectures. researchgate.net The hydrochloride salt form of the compound ensures stability for storage and handling, and it can be readily converted to the active boronic acid or its ester for use in synthesis. youtube.com The ability to strategically place the electron-accepting quinoxaline unit within a π-conjugated system is fundamental to tuning the final material's electronic and optical properties.

Synthesis of Quinoxaline-Based Conjugated Systems for Electronic Applications

A major focus of materials research is the synthesis of donor-acceptor (D-A) conjugated polymers, which are essential for high-performance organic electronic devices. northeastern.edu The electron-deficient character of the quinoxaline ring makes it an excellent acceptor unit. rsc.orgrsc.org By employing Quinoxalin-6-ylboronic acid as the acceptor building block and co-polymerizing it with an electron-rich (donor) monomer (typically a di-halogenated aromatic compound) via Suzuki polycondensation, chemists can create alternating D-A copolymers.

These reactions allow for fine-tuning of the polymer's properties. The structure of the donor unit and the specific quinoxaline derivative used can be varied to control the resulting polymer's solubility, molecular weight, and, most importantly, its electronic energy levels (HOMO/LUMO) and optical bandgap. rsc.orgrsc.org This molecular engineering is critical for optimizing the performance of devices such as organic solar cells and transistors.

Table 1: Examples of Quinoxaline-Based Donor-Acceptor Polymers and their Properties

| Polymer Name/Acronym | Donor Monomer Unit | Acceptor Monomer Source | Synthesis Method | Resulting Properties | Reference |

|---|---|---|---|---|---|

| P(TTQx-T) | Thiophene | 5,8-bis(5-bromothiophen-2-yl)-2,3-bis(5-octylthiophen-2-yl)quinoxaline | Suzuki Coupling | Red-shifted absorbance, narrow band-gap for solar cell applications. | northeastern.edu |

| PQ1 | Indacenodithiophene (IDT) | Thiophene-substituted quinoxaline | Stille Coupling | Strong intramolecular charge transfer (ICT), high hole mobility (up to 0.12 cm² V⁻¹ s⁻¹). | |

| PTQ10 | Thiophene | 6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline | Suzuki Coupling | High power conversion efficiencies in polymer solar cells. |

Development of Optoelectronic and Sensing Materials

The unique electronic structure of the materials synthesized from this compound leads directly to their use in optoelectronic and sensing devices.

Table 2: Performance of Optoelectronic Devices Using Quinoxaline-Based Polymers

| Device Type | Polymer Used | Key Performance Metric | Finding | Reference |

|---|---|---|---|---|

| Polymer Solar Cell | TTPz-based copolymers | Power Conversion Efficiency (PCE) | Achieved up to 4.4% due to improved structural planarity and mobility. | northeastern.edu |

| Polymer Solar Cell | PTQ10 (with Y6 acceptor) | Power Conversion Efficiency (PCE) | Exceeded 16%, demonstrating high efficiency. | |

| Organic Field-Effect Transistor (OFET) | PQ1 | Hole Mobility | Reached up to 0.12 cm² V⁻¹ s⁻¹, indicating good semiconductor properties. |

Sensing Applications: The quinoxaline core can also function as an effective signaling unit in chemosensors. researchgate.net Its inherent fluorescence and absorption properties can be designed to change upon binding with a specific analyte, such as a metal ion or another small molecule. This change provides a detectable signal, often as a visible color change (colorimetric sensor) or a change in fluorescence intensity (fluorometric sensor). This compound can be used as a key starting material to synthesize these complex sensor molecules, introducing the essential quinoxaline reporter group into the final structure.

Computational and Theoretical Investigations of Quinoxalin 6 Ylboronic Acid Hydrochloride and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of quinoxaline (B1680401) derivatives. While specific studies on Quinoxalin-6-ylboronic acid hydrochloride are not extensively documented, research on closely related quinoxalin-6-yl derivatives provides a strong basis for understanding its behavior.

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT calculations are a powerful tool for determining the optimized molecular geometry and various electronic properties of quinoxaline derivatives. These calculations are instrumental in understanding the molecule's stability and reactivity. For instance, studies on propanone derivatives of quinoxalin-6-yl have utilized DFT to correlate molecular structure with corrosion inhibition efficiency researchgate.net.

Key molecular properties often calculated using DFT include:

Highest Occupied Molecular Orbital (HOMO) energy (EHOMO): Indicates the electron-donating ability of a molecule. Higher EHOMO values suggest a greater tendency to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) energy (ELUMO): Relates to the electron-accepting ability. Lower ELUMO values indicate a greater propensity to accept electrons.

Energy gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity.

Global reactivity descriptors: Parameters such as electronegativity (χ), global hardness (η), and softness (σ) are derived from HOMO and LUMO energies and are used to predict the reactivity and stability of the molecule.

Theoretical investigations on quinoxaline derivatives used as corrosion inhibitors have shown that these quantum chemical parameters correlate well with experimental observations researchgate.netnajah.edu. For example, a higher EHOMO value and a lower energy gap are often associated with better corrosion inhibition performance, indicating a stronger adsorption on the metal surface researchgate.net.

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate better electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values indicate better electron-accepting ability. |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | Lower values suggest higher reactivity and polarizability. |

| Dipole Moment (μ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

| Electronegativity (χ) | Tendency to attract electrons | Higher values indicate a greater ability to attract electrons. |

| Global Hardness (η) | Resistance to change in electron distribution | Higher values indicate greater stability and lower reactivity. |

Prediction of Reaction Pathways and Transition States

While specific research on the reaction pathways and transition states of this compound is limited, computational methods are well-suited for such predictions. DFT can be used to map the potential energy surface of a reaction, identifying the most likely pathways and the structures of transition states. This is particularly relevant for understanding the synthesis of quinoxaline derivatives and their mechanisms of action in various applications. For example, in the context of drug design, understanding the transition states involved in enzyme inhibition can guide the development of more potent molecules.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation provide a dynamic perspective on the behavior of this compound and its derivatives, complementing the static picture provided by quantum chemical calculations.

Conformational Analysis and Intermolecular Interactions

The three-dimensional conformation of a molecule is critical to its function. Conformational analysis, often performed using molecular mechanics or DFT, helps to identify the most stable conformations of this compound. Understanding the preferred spatial arrangement of the quinoxaline ring and the boronic acid group is essential for predicting how the molecule will interact with other molecules, such as biological receptors or surfaces.

Intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, govern the behavior of these molecules in condensed phases. Molecular dynamics (MD) simulations can be employed to study these interactions in detail, providing insights into processes such as self-assembly and crystal packing. Studies on quinolone derivatives have utilized these methods to understand the nature and magnitude of intermolecular interactions in crystal packing mdpi.com.

Adsorption Behavior and Surface Chemistry (e.g., Corrosion Inhibition)

The interaction of quinoxaline derivatives with surfaces is a key area of research, particularly in the field of corrosion inhibition. Both experimental and computational studies have shown that these compounds can form protective films on metal surfaces, thereby preventing corrosion researchgate.netresearchgate.net.

Monte Carlo simulations are frequently used to explore the adsorption of inhibitor molecules on a metal surface. These simulations help to identify the most stable adsorption configurations and to calculate the adsorption energy. For quinoxalin-6-yl derivatives, it has been shown that the molecules tend to adsorb in a planar orientation on a steel surface, maximizing the contact area and facilitating strong interactions researchgate.net.

The adsorption mechanism can be further elucidated by analyzing the electronic interactions between the inhibitor molecule and the metal surface. DFT calculations can reveal the nature of the chemical bonds formed and the extent of charge transfer between the molecule and the surface. The presence of heteroatoms (N) and the π-electrons of the quinoxaline ring are believed to play a crucial role in the adsorption process najah.edu. The boronic acid group in this compound could also participate in these interactions, potentially enhancing the adsorption and, consequently, the corrosion inhibition efficiency.

| Computational Method | Information Provided | Application to Quinoxaline Derivatives |

|---|---|---|

| Monte Carlo Simulations | Adsorption energy, most stable adsorption configuration | Predicting the orientation and strength of adsorption on metal surfaces for corrosion inhibition. researchgate.net |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of the inhibitor film, interaction with solvent molecules | Understanding the stability and protective nature of the adsorbed layer over time. |

| Density Functional Theory (DFT) | Electronic interactions, charge transfer, bond formation | Elucidating the chemical nature of the interaction between the inhibitor and the metal surface. najah.edu |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinoxalin-6-yl Derivatives

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. For quinoxaline derivatives, QSAR models have been developed to predict their efficacy in various applications, including as anticancer and anticonvulsant agents nih.gov.

In a typical QSAR study, a set of molecular descriptors is calculated for each compound in a training set. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties. Statistical methods are then used to develop a model that correlates these descriptors with the observed activity.

For quinoxaline derivatives, QSAR studies have identified several key molecular descriptors that are important for their biological activity. These can include topological, electronic, and spatial descriptors. The development of robust QSAR models can significantly accelerate the drug discovery process by allowing for the virtual screening of large libraries of compounds and the rational design of new derivatives with improved activity. While specific QSAR models for this compound are not available, the general principles and important descriptors identified for other quinoxaline derivatives would be applicable in the development of such models.

Future Research Directions and Challenges in Quinoxalin 6 Ylboronic Acid Hydrochloride Chemistry

Innovations in Green Chemistry and Sustainable Synthesis

A major thrust in modern chemical synthesis is the development of environmentally benign processes. For quinoxaline (B1680401) derivatives, this involves moving away from traditional methods that often rely on harsh conditions, toxic solvents, and hazardous reagents. nih.govmdpi.com Future research will focus on integrating the principles of green chemistry into every step of the synthesis of quinoxalin-6-ylboronic acid hydrochloride and its subsequent derivatives.

Key areas of innovation include:

Eco-Friendly Solvents and Catalysts: Research is increasingly focused on using water, ethanol, or polyethylene (B3416737) glycol (PEG) as green solvents, replacing volatile organic compounds. researchgate.netijirt.org A novel approach even demonstrates the use of rainwater as both a solvent and a catalyst for quinoxaline synthesis. benthamdirect.com The development of reusable, heterogeneous catalysts, such as bentonite (B74815) clay, silica (B1680970) nanoparticles, and various nanocatalysts, is a significant trend. mdpi.comrsc.orgmdpi.com For instance, copper oxide nanoparticles (CuONPs) prepared using waste orange peel extract have been used as a renewable catalyst for quinoxaline synthesis. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound are being explored as energy-efficient alternatives to conventional heating. researchgate.netijirt.org These techniques can significantly reduce reaction times and improve yields. researchgate.net For example, microwave-assisted synthesis of quinoxalines can be completed in as little as 60 seconds. researchgate.net

Renewable Starting Materials: A promising strategy involves using starting materials derived from natural, renewable sources. The synthesis of quinoxalines from ethyl gallate, a compound found in green tea leaves and other plants, exemplifies this sustainable approach. jocpr.com This not only minimizes environmental impact but also utilizes readily available and biodegradable feedstocks. jocpr.com

| Green Synthesis Strategy | Catalyst/Medium | Key Advantages | Reaction Conditions | Reference(s) |

| Water-based Synthesis | Catalyst-free in water | High yields, absence of catalyst, mild conditions | Varies | researchgate.net |

| Rainwater-Assisted Synthesis | Rainwater (as solvent and catalyst) | Simplicity, rapidity, avoids toxic reagents, energy-efficient | Ambient temperature | benthamdirect.com |

| Microwave-Assisted Synthesis | None (Microwave irradiation) | Rapid (60 seconds), high yield | 160 watts | researchgate.net |

| Ultrasound-Assisted Synthesis | Catalyst-free in water | Sustainable, efficient construction of value-added compounds | Varies | nih.gov |

| Nanocatalysis | Silica nanoparticles, Zirconia nanoparticles | High yields, short reaction times, reusable catalyst | Solvent-free, room temp. | rsc.org |

| Renewable Feedstock | Ethyl Gallate (from natural sources) | Utilizes renewable feedstock, eco-friendly reactions | Green solvents (ethanol/water) | jocpr.com |

| Clay-Catalyzed Synthesis | Bentonite Clay K-10 | Cheap, readily available, environmentally friendly | Room temperature | mdpi.commdpi.com |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To unlock the full potential of the this compound scaffold, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry. These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new derivatives with desirable properties. nih.govyoutube.com

Future directions in this area involve:

Miniaturized Reaction Platforms: A significant innovation is the use of microdroplet-based reaction systems for HTS. nih.govresearchgate.net These platforms dramatically reduce reaction times to the millisecond scale and require minimal reagents, making the screening process faster, more economical, and environmentally friendly. nih.govresearchgate.net The conditions for the synthesis of quinoxaline derivatives can be rapidly optimized by screening parameters like solvent composition, flow rate, and temperature on a micro-scale. nih.gov

Solid-Phase and Solution-Phase Synthesis: Combinatorial synthesis of quinoxaline libraries can be performed using both solid-phase and solution-phase techniques. nih.govnih.gov These methods are being refined to allow for the automated and parallel synthesis of a vast number of structurally diverse molecules, which can then be screened for various applications. youtube.com

In Silico Screening: Computational tools are increasingly used to predict the properties and activities of virtual compound libraries before synthesis. Reverse screening of boronic acid derivatives, for example, can identify potential biological targets and guide the synthesis towards compounds with a higher probability of success. mdpi.com

| HTS Parameter (Microdroplet Synthesis) | Optimized Condition | Impact on Synthesis | Reference(s) |

| Solvent | Methanol–water (v:v = 1:1) | Best conversion efficiency | nih.gov |

| Reaction Time | Milliseconds | Significantly faster than bulk-phase reactions | researchgate.net |

| Catalyst | None required | Simplifies process, higher conversion rate (up to 90%) | nih.govresearchgate.net |

| Flow Rate | 3 µL/min | Optimized for highest product signal in MS detection | nih.gov |

| Nebulizing Gas (N₂) Pressure | 40 psi | Optimized for highest product signal in MS detection | nih.gov |

Advanced Characterization Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For reactions involving this compound, this means elucidating the complex interplay between the quinoxaline core, the boronic acid group, reactants, and catalysts.

Future research will rely on a suite of advanced analytical techniques:

Spectroscopic and Spectrometric Methods: Techniques like Nuclear Magnetic Resonance (NMR), particularly using labeled substrates (e.g., ¹³C NMR), are fundamental for tracking the course of a reaction and identifying intermediates. rsc.org High-resolution mass spectrometry (HR-ESI-MS) is essential for confirming the structures of novel, complex derivatives. acs.org

X-ray Crystallography: This technique provides definitive structural information on key intermediates and final products, offering insights into the three-dimensional arrangements that govern reactivity. Characterizing the intermediates in boron-catalyzed reactions by X-ray crystallography can help confirm or refute proposed mechanisms. rsc.org

Computational Modeling: Quantum mechanical calculations and density functional theory (DFT) are powerful tools for modeling reaction pathways, calculating transition state energies, and understanding the electronic effects of substituents. rsc.orgnih.gov These computational investigations can support experimental findings and predict the most likely mechanistic pathways for complex transformations. rsc.org

| Characterization Technique | Application in Quinoxaline/Boronic Acid Chemistry | Key Insights Provided | Reference(s) |

| ¹³C NMR Spectroscopy | Tracing the course of quinoxaline formation using labeled substrates. | Determination of the reaction pathway and intermediates. | rsc.org |

| High-Resolution Mass Spectrometry | Confirming the molecular structure of newly synthesized complex cavitands. | Precise mass determination and structural verification. | acs.org |

| X-ray Crystallography | Characterization of intermediates in boron-catalyzed amidation. | Definitive 3D structure, confirmation of bonding and intermediates. | rsc.org |

| Molecular Docking | Evaluating interactions of quinoxaline derivatives with biological targets. | Binding free energy, interaction profiles, and potential inhibitory activity. | nih.govmdpi.com |

| Quantum Mechanical Calculations | Supporting proposed mechanisms for boron-mediated amidation reactions. | Calculation of catalytic cycles and transition state energies. | rsc.org |

Exploration of Novel Reactivities and Catalytic Cycles

The boronic acid moiety in this compound is not just a passive functional group; it is a versatile handle for a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov A key challenge and opportunity lie in exploring the novel reactivities of this compound and designing new catalytic cycles.

Future research will likely focus on:

Boronic Acid as a Catalyst: Beyond its role as a substrate in cross-coupling, the boronic acid group itself can act as a catalyst. Arylboronic acids have been shown to catalyze reactions like the alkylation of quinolines, demonstrating a triple role as a Lewis acid, a hydrogen-bond donor, and a precursor to a reactive intermediate. rsc.orgrsc.org Investigating the catalytic potential of the quinoxaline-based boronic acid is a promising avenue.

Designing New Catalytic Cycles: Mechanistic studies aim to understand and optimize catalytic cycles. For instance, in the Suzuki-Miyaura reaction, understanding how the organic fragment is transferred from boron to the palladium catalyst is key to improving efficiency. nih.gov Research into palladium-catalyzed coupling-cyclization reactions can lead to the construction of complex fused heterocyclic systems from chloroquinoxalines. researchgate.net

Functionalization of the Quinoxaline Core: The electron-deficient nature of the quinoxaline ring system influences its reactivity. bohrium.com Future work will continue to explore novel methods for C-H functionalization, C-C bond formation, and the introduction of diverse substituents onto the quinoxaline scaffold to modulate its electronic and steric properties. bohrium.comrsc.org

| Catalytic Approach | Description | Potential Application for Quinoxalin-6-ylboronic acid | Reference(s) |

| Organocatalysis | Use of small organic molecules as catalysts (e.g., nitrilotris(methylenephosphonic acid)). | Development of metal-free synthesis routes for quinoxaline derivatives. | nih.gov |

| Boronic Acid Catalysis | The boronic acid itself acts as a Lewis acid or H-bond donor catalyst. | Catalyzing tandem reactions like reduction and alkylation on related N-heterocycles. | rsc.orgrsc.org |

| Palladium-Catalyzed Coupling-Cyclization | Tandem reactions involving Pd-catalyzed C-X bond formation and subsequent cyclization. | Synthesis of complex, fused pyrrolo[2,3-b]quinoxalines from chloroquinoxaline precursors. | researchgate.net |

| Iodine-Catalyzed Oxidative Cyclization | Using I₂ as a catalyst for the one-pot synthesis from α-hydroxy ketones. | An efficient, metal-free method to access the quinoxaline core. | nih.gov |

Synergistic Research at the Interface of Chemistry, Biology, and Materials Science

The true value of this compound will be realized through its application in diverse scientific fields. This requires synergistic research that bridges chemistry with biology and materials science. The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. nih.govrsc.org

Medicinal Chemistry and Chemical Biology: Quinoxaline derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. mdpi.commdpi.comsapub.org Future work will involve using this compound as a starting point to synthesize and screen new derivatives as inhibitors of specific biological targets, such as protein kinases (e.g., ASK1) or topoisomerases. nih.govnih.govnih.gov The boronic acid group itself is a key pharmacophore in several approved drugs, adding another layer of therapeutic potential. nih.gov

Materials Science: The unique electronic properties of the quinoxaline ring make it an excellent component for functional organic materials. bohrium.comrsc.org Research is focused on designing and synthesizing novel quinoxaline-based molecules for use as organic semiconductors, fluorescent dyes, and components in dye-sensitized solar cells. bohrium.comresearchgate.net The ability to systematically modify the structure via the boronic acid handle allows for fine-tuning of the material's optical and electronic properties.

Supramolecular Chemistry: The quinoxaline unit can be incorporated into larger, more complex architectures like molecular tweezers or cavitands. These structures can be designed for specific functions, such as selective ion recognition or the capture and release of guest molecules like fullerenes, driven by external stimuli. acs.org

| Interdisciplinary Field | Application of Quinoxaline Derivatives | Example of Research Focus | Reference(s) |

| Medicinal Chemistry | Anticancer Agents | Synthesis of derivatives that inhibit VEGFR-2 or induce apoptosis in tumor cell lines. | nih.govnih.gov |

| Medicinal Chemistry | ASK1 Inhibitors | Design of potent inhibitors for treating diseases like non-alcoholic steatohepatitis. | nih.gov |

| Materials Science | Organic Semiconductors / Dyes | Development of novel molecules for electroluminescent materials and solar cells. | bohrium.comrsc.org |

| Corrosion Inhibition | Corrosion Inhibitors for Mild Steel | Use of quinoxalin-6-yl derivatives to form protective films on metal surfaces in acidic media. | researchgate.net |

| Supramolecular Chemistry | Molecular Tweezers / Cavitands | Synthesis of dual crown ether-functionalized resorcin jocpr.comarene cavitands for ion recognition. | acs.org |

常见问题

Basic Research Questions

Q. What safety protocols are essential for handling Quinoxalin-6-ylboronic acid hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- Storage : Store in a cool, dry place away from oxidizers and moisture. Use airtight containers to prevent degradation .

- Decomposition Products : Monitor for hazardous byproducts (e.g., carbon oxides, nitrogen oxides) during reactions .

Q. Which analytical techniques validate the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase of methanol and phosphate buffer (e.g., 30:70 ratio). Detect at 207 nm for optimal sensitivity .

- NMR Spectroscopy : Confirm structural integrity via H and B NMR, comparing peaks to reference spectra .

- Melting Point Analysis : Verify purity by comparing observed melting points (e.g., 101–184°C) with literature values .

Q. How should researchers design experiments to synthesize derivatives of this compound?

- Methodological Answer :

- Reaction Optimization : Use Suzuki-Miyaura cross-coupling with aryl halides. Optimize catalyst (e.g., Pd(PPh)), base (e.g., NaCO), and solvent (e.g., DMF/water) ratios .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Advanced Research Questions

Q. How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?

- Methodological Answer :

- Controlled Replicates : Conduct triplicate experiments under identical conditions (temperature, solvent purity, catalyst batch) to assess reproducibility .

- Kinetic Studies : Use in situ monitoring (e.g., UV-vis spectroscopy) to track reaction progress and identify rate-limiting steps .

- Computational Modeling : Apply DFT calculations to compare transition-state energies of competing reaction pathways .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Control : Maintain acidic conditions (pH 3–5) to minimize boronic acid hydrolysis. Use buffered solutions (e.g., citrate buffer) .

- Lyophilization : Freeze-dry the compound for long-term storage, reconstituting in anhydrous solvents (e.g., DMSO) before use .

- Chelation : Add stabilizing agents (e.g., diethanolamine) to reduce oxidation .

Q. How can researchers address low yields in boronate ester formation reactions?

- Methodological Answer :

- Substrate Screening : Test diverse diols (e.g., pinacol, catechol) to identify optimal coupling partners .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield via controlled microwave heating (e.g., 80°C, 30 min) .

- Moisture Control : Use anhydrous solvents and inert atmosphere (N/Ar) to prevent boronic acid deactivation .

Data Reporting and Reproducibility

Q. What documentation standards ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Experimental Details : Report catalyst loading, solvent ratios, and reaction times explicitly. For example: "10 mol% Pd(PPh), 1:1 DMF/HO, 12 h at 80°C" .

- Supporting Information : Provide raw NMR/HPLC data, including baseline noise and integration values, in supplementary files .

- Error Analysis : Calculate relative standard deviations (RSD) for triplicate measurements and disclose outliers .

Q. How should researchers handle discrepancies between computational predictions and experimental results?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。